N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-methylsulfanyl-1-oxo-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O2S/c1-14(25)20-17(7-12-27-2)19(26)24-10-8-23(9-11-24)18-13-15-5-3-4-6-16(15)21-22-18/h13,17H,3-12H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQJKUZVEYWWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized using a multi-step process involving various reagents and reaction conditions. The key steps include the formation of the tetrahydrocinnoline core, followed by piperazine substitution, and finally, the addition of the methylthio and acetamide functional groups. Specific reagents and catalysts such as palladium on carbon (Pd/C) for hydrogenation, and N,N-Diisopropylethylamine (DIPEA) as a base, are typically used.

Industrial Production Methods: While industrial-scale synthesis requires optimization for efficiency and cost-effectiveness, common techniques include high-throughput reactors and continuous flow chemistry to maintain high yields and purity. The use of automated synthesis platforms can significantly enhance the scalability of production.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation (potentially via m-chloroperbenzoic acid), reduction (using sodium borohydride), and nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation could yield sulfoxide derivatives, reduction could produce alcohols, and substitution could result in various functionalized derivatives.

Scientific Research Applications

The compound's structure suggests a wide range of applications:

Chemistry: Its unique framework could be used as a precursor for synthesizing more complex molecules or as a building block in organic synthesis.

Biology: Its potential bioactivity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: It might have therapeutic potential, especially in developing treatments for diseases related to its molecular targets.

Industry: The compound could serve in the manufacture of specialized materials or as an intermediate in producing other valuable compounds.

Mechanism of Action

The exact mechanism of action for the compound involves its interaction with specific molecular targets. These could include binding to enzyme active sites or receptors, thus inhibiting or modulating their activity. Understanding these pathways helps in elucidating the compound's biological effects and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperazine-acetamide derivatives, such as 29c and 29d from the evidence , enabling a comparative analysis of synthetic approaches and structural features.

Key Structural Differences

Analytical Characterization

- 29c & 29d : Characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS (ESI) for structural validation .

Research Findings and Implications

Synthetic Efficiency : The high yields (78–79%) for 29c and 29d suggest that HCTU-mediated coupling in DMSO is a robust method for piperazine-acetamide derivatives . This approach may extrapolate to the target compound.

Characterization Gaps: While NMR and HRMS suffice for 29c/29d, the target compound’s methylthio group and tetrahydrocinnolin ring may necessitate additional techniques (e.g., X-ray crystallography) for full structural elucidation.

Biological Activity

N-(4-(methylthio)-1-oxo-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)butan-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and research findings.

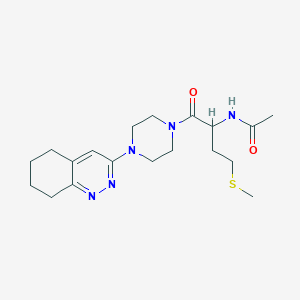

Chemical Structure

The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have shown that derivatives of similar compounds exhibit significant antibacterial properties. For instance, a range of synthesized compounds demonstrated effective activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Type |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae (most sensitive) |

| Compound 12 | 0.011 | - | E. coli (most resistant) |

| Compound 11 | 0.008 | - | S. aureus |

These findings suggest that compounds similar to this compound could possess comparable antibacterial properties.

Antifungal Activity

The antifungal activity of related compounds has also been documented, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains.

| Compound | MIC (mg/mL) | Fungal Strain |

|---|---|---|

| Compound 15 | 0.004–0.06 | T. viride (most sensitive) |

| Compound X | 0.030 | A. fumigatus (most resistant) |

This indicates a potential for this compound to act as an antifungal agent.

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives for their biological activities. The study found that modifications to the piperazine ring significantly influenced the antibacterial and anticancer activities of the compounds tested.

Study Highlights:

- Objective : To assess the biological activity of piperazine derivatives.

- Methods : In vitro assays were conducted against various bacterial and cancer cell lines.

- Results : Several derivatives exhibited enhanced activity compared to standard antibiotics and anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.